molecular formula C17H15ClO5 B5698415 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate

2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate

Cat. No. B5698415
M. Wt: 334.7 g/mol
InChI Key: RIAGKEBFYWPKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate, also known as CEHFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of phenyl benzoates and is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs. In

Mechanism of Action

The exact mechanism of action of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate is not fully understood. However, several studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been suggested that 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate may exert its antimicrobial activity by disrupting the cell membrane or inhibiting specific enzymes that are essential for the survival of pathogenic microorganisms.
Biochemical and Physiological Effects:
2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the development of anticancer drugs. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate has been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate is its unique chemical structure, which makes it a promising candidate for the development of new drugs. It has also been found to exhibit potent biological activity, which makes it a valuable tool for researchers studying various diseases. However, one of the limitations of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate is its relatively complex synthesis method, which may limit its availability for researchers who do not have access to specialized equipment or expertise.

Future Directions

There are several future directions for research on 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate. One area of interest is the development of new drugs based on the chemical structure of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate. Researchers can explore modifications to the chemical structure to improve its biological activity or reduce its toxicity. Another area of interest is the elucidation of the exact mechanism of action of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate. Researchers can use various techniques such as molecular modeling or biochemical assays to identify the specific targets of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate. Finally, researchers can explore the potential applications of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate in the treatment of various diseases, including cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2-chloro-6-ethoxy-4-nitrophenol with ethyl formate in the presence of sodium ethoxide. This reaction results in the formation of 2-chloro-6-ethoxy-4-formylphenyl ethyl carbonate. The second step involves the reaction of this intermediate product with 3-methoxybenzoic acid in the presence of a catalyst such as triethylamine. This reaction results in the formation of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate.

Scientific Research Applications

2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several studies have shown that 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit potent antimicrobial activity against several pathogenic bacteria and fungi.

properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO5/c1-3-22-15-8-11(10-19)7-14(18)16(15)23-17(20)12-5-4-6-13(9-12)21-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAGKEBFYWPKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate

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